molecular formula C26H23N3O4S B3029843 Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate CAS No. 801316-10-9

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate

Cat. No. B3029843
CAS RN: 801316-10-9
M. Wt: 473.5
InChI Key: AOCIEGYBFGBCQE-UHFFFAOYSA-N
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Description

“Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate” is a chemical compound with the molecular formula C26H23N3O6S . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. These include a carbamoyl group, a methoxyphenylamino group, and a methylquinolinylthio group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 505.55 . It is a solid at room temperature . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Novel Synthesis and Structural Studies

  • Synthesis Methods : The compound's synthesis involves novel methods, such as the one-pot synthesis of related quinoline derivatives, offering insights into efficient production techniques for similar compounds (Kovalenko et al., 2019).

  • Structural Analysis : Detailed structural analysis through techniques like X-ray diffraction, NMR, and LC/MS is vital for understanding the compound's properties and potential applications. Research in this area has been conducted on similar quinoline derivatives, providing a framework for analyzing Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate (Ukrainets et al., 2014).

Potential in Cancer Research

  • Antiproliferative Activity : Research on similar quinoline derivatives, such as the study of indenopyrazoles, highlights the potential of such compounds in inhibiting cancer cell proliferation. This suggests the possibility of exploring Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate for similar applications (Minegishi et al., 2015).

  • Molecular Docking and Drug Development : The synthesis of analogous compounds and their evaluation for antitumor activity, including molecular docking studies, indicates a promising avenue for drug development. This research can inform the exploration of Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate in similar contexts (Al-Suwaidan et al., 2016).

Synthesis and Characterization of Analogous Compounds

  • Creation of Analogues : Studies on the synthesis of closely related compounds, such as the production of carbamate indole derivatives, provide a basis for understanding how slight variations in structure can lead to different biological activities, relevant for exploring the applications of Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate (Borisov et al., 2007).

Potential in Imaging and Diagnostic Studies

  • Use in PET Radiotracers : The synthesis of carbon-11-labeled inhibitors for imaging in Alzheimer's disease demonstrates the potential for similar compounds in diagnostic imaging. This highlights the potential use of Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate in developing radiotracers or imaging agents (Gao et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

The future directions for this compound are not clear from the available information. It could potentially be used in various chemical or biological processes, depending on its properties and reactivity .

properties

IUPAC Name

methyl 3-[3-carbamoyl-4-(3-methoxyanilino)-8-methylquinolin-6-yl]sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-15-10-20(34-19-9-4-6-16(11-19)26(31)33-3)13-21-23(15)28-14-22(25(27)30)24(21)29-17-7-5-8-18(12-17)32-2/h4-14H,1-3H3,(H2,27,30)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCIEGYBFGBCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)SC4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201121019
Record name Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate

CAS RN

801316-10-9
Record name Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801316-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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